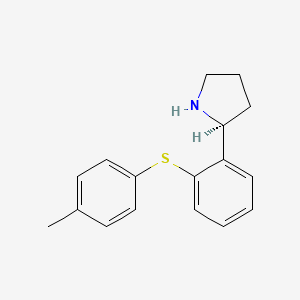
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a phenyl group and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the p-Tolylthio Group: This can be done through a nucleophilic substitution reaction where a p-tolylthio group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the production of materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(p-Tolylthio)phenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity.
2-(2-(p-Tolylthio)phenyl)pyrrolidine: The racemic mixture of the compound.
Other substituted pyrrolidines: Compounds with similar structures but different substituents.
Uniqueness
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both phenyl and p-tolylthio groups
Properties
Molecular Formula |
C17H19NS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(2S)-2-[2-(4-methylphenyl)sulfanylphenyl]pyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-13-8-10-14(11-9-13)19-17-7-3-2-5-15(17)16-6-4-12-18-16/h2-3,5,7-11,16,18H,4,6,12H2,1H3/t16-/m0/s1 |
InChI Key |
AXAOMRFIMWRMFT-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2[C@@H]3CCCN3 |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)

![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
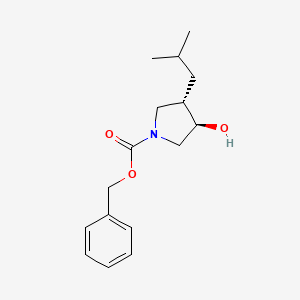
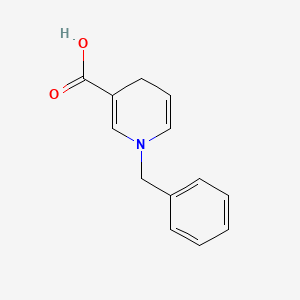
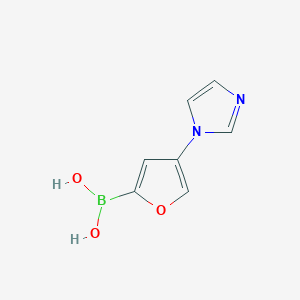
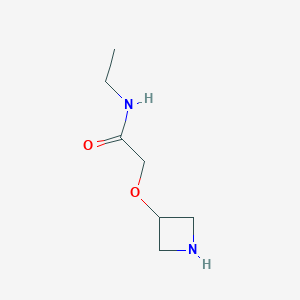
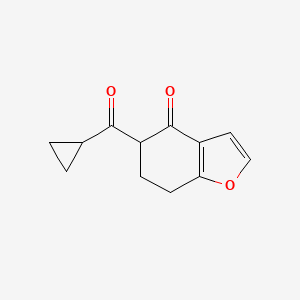
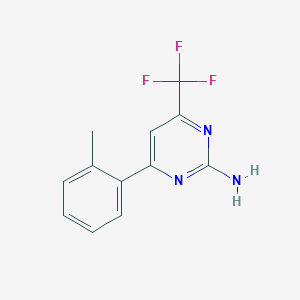

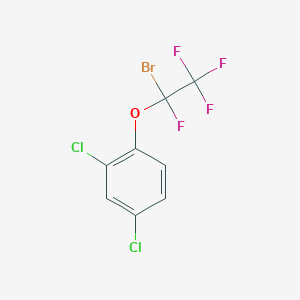
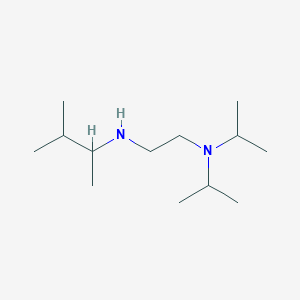
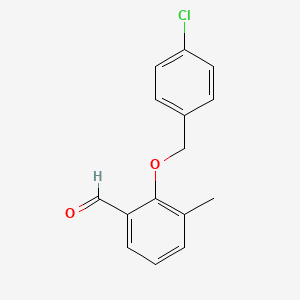
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
